Methyl 4-phenylbutanimidate
Description
Methyl 4-phenylbutanimidate is an organic compound characterized by a butanimidate backbone substituted with a phenyl group at the 4-position and a methyl ester moiety. Its structural features—specifically the aromatic phenyl group and ester functionality—suggest similarities to other methyl esters and aromatic compounds, which may guide preliminary comparisons .
Properties
CAS No. |
142450-65-5 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
methyl 4-phenylbutanimidate |
InChI |
InChI=1S/C11H15NO/c1-13-11(12)9-5-8-10-6-3-2-4-7-10/h2-4,6-7,12H,5,8-9H2,1H3 |
InChI Key |
XSUVYIWSZKDENP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)CCCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-phenylbutanimidate can be synthesized through several methods. One common approach involves the reaction of 4-phenylbutanoic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds via the formation of an intermediate ester, which is then converted to the imidate under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale esterification followed by imidation. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Palladium-Catalyzed Transformations
In , palladium acetate and silver trifluoroacetate were used in a pressure tube reaction with phenyl iodide and amines to synthesize 2-methyl-4-phenylbutan-2-amine . Key steps included:
-
CO₂-mediated pressure regulation (3 atm)
-
Extraction with dichloromethane
-
Vacuum evaporation to isolate the product as a yellow oil.
Yields varied (40–72%) depending on reaction scale and vessel type.
Oxidative Coupling Reactions
In , Co/Ni dual catalysis was explored for hydroarylation. While not directly relevant to imidates, the study highlights:
-
Radical chain mechanisms involving carbon-centered radicals.
-
Kinetic analysis showing oxidant (e.g., NFTPB) effects on reaction rates.
Amine Derivatives
For 2-methyl-4-phenylbutan-2-amine , isolation involved:
-
Acid/base workup with NH₄OH and HCl.
-
Organic extraction using diethyl ether/hexanes.
-
Drying with Na₂SO₄ and solvent removal.
Alcohol Derivatives
2-methyl-4-phenylbutan-1-ol was synthesized via:
-
Reduction of carbonyl precursors (e.g., ketones or aldehydes).
-
Purification by distillation or chromatography.
Radical Chain Initiation
In , radical intermediates were implicated in cross-coupling reactions. For imidate chemistry, analogous radical pathways could involve:
-
Homolytic cleavage of imidate bonds.
-
Electron transfer from catalysts (e.g., Co/Ni complexes).
Pressure Effects demonstrated that elevated CO₂ pressure (2–3 atm) enhances yields in sealed vessels. This suggests that imidate reactions might benefit from:
-
Controlled pressure environments to stabilize intermediates.
-
Solvent volume optimization to prevent mechanical displacement.
Research Gaps and Recommendations
The provided sources do not explicitly address methyl 4-phenylbutanimidate . To study its reactions, consider:
-
Imidate Hydrolysis : Investigate acid/base-catalyzed hydrolysis to amines or amides.
-
Nucleophilic Substitution : Explore reactions with amines, alcohols, or Grignard reagents.
-
Cyclization : Assess potential formation of heterocycles (e.g., imidazoles).
For experimental design, refer to methodologies in for catalytic setups and workup protocols. Structural analysis (e.g., NMR) should align with data from .
Scientific Research Applications
Methyl 4-phenylbutanimidate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 4-phenylbutanimidate exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Methyl Esters in Resin Derivatives
Evidence from resin-derived methyl esters (e.g., sandaracopimaric acid methyl ester, Z-communic acid methyl ester) highlights key differences in backbone complexity and functionalization (Figure 2, ). For example:
- Methyl 4-phenylbutanimidate has a linear aliphatic chain with a phenyl substituent, whereas diterpene-derived esters (e.g., sandaracopimaric acid methyl ester) feature polycyclic frameworks.
- The phenyl group in this compound may enhance π-π stacking interactions in solid-state applications, unlike non-aromatic resin esters.
Volatile Organic Compounds (VOCs)
Table 3 in summarizes properties of methyl salicylate, a VOC with a methyl ester group and aromatic ring. Key comparisons include:
This compound’s higher molecular weight and extended aliphatic chain likely reduce volatility compared to methyl salicylate, making it less suitable as a VOC tracer but more stable for synthetic workflows.
Reactivity and Stability
- Ester Hydrolysis : Unlike methyl esters of labdatriene derivatives (e.g., compound 10 in ), this compound’s imidate group may resist hydrolysis under mild acidic conditions due to resonance stabilization.
- Thermal Stability: The phenyl group could enhance thermal stability relative to non-aromatic esters (e.g., isopimaric acid derivatives), aligning with trends observed in resin-derived compounds .
Q & A
Q. How can researchers effectively communicate complex synthetic routes while adhering to journal constraints?
- Methodological Answer : Prioritize clarity over comprehensiveness. Use tables to summarize reaction conditions (e.g., yields, catalysts) and limit schemes to 1–2 figures. For chemistry manuscripts, avoid compound-specific identifiers (e.g., "4b") in graphical abstracts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
